molecular formula C28H27F3N2 B10917350 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10917350
M. Wt: 448.5 g/mol
InChI Key: XEWMPTZAKXCAHE-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Aromatic Substituents: The aromatic rings are introduced via Friedel-Crafts alkylation or acylation reactions. This involves the reaction of the pyrazole core with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)pyrazole: This compound shares the pyrazole core but has different substituents, leading to distinct chemical and biological properties.

    4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole: Similar in structure but lacks the additional aromatic rings, which may affect its reactivity and applications.

Uniqueness

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to its combination of multiple aromatic rings and a trifluoromethyl group. This structure provides a balance of electronic and steric effects, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H27F3N2

Molecular Weight

448.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C28H27F3N2/c1-17-9-11-23(13-19(17)3)26-21(5)27(24-12-10-18(2)20(4)14-24)33(32-26)16-22-7-6-8-25(15-22)28(29,30)31/h6-15H,16H2,1-5H3

InChI Key

XEWMPTZAKXCAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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